molecular formula C15H18N2OS B14136512 5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione CAS No. 331002-86-9

5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione

Cat. No.: B14136512
CAS No.: 331002-86-9
M. Wt: 274.4 g/mol
InChI Key: BSIDSCSPWVPLLP-UHFFFAOYSA-N
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Description

5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexyl(phenyl)methyl hydrazine with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the oxadiazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole ring or phenyl group.

Scientific Research Applications

5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1,3,4-oxadiazole-2-thione: Similar structure but lacks the cyclohexyl group.

    5-(Cyclohexylmethyl)-1,3,4-oxadiazole-2-thione: Similar structure but lacks the phenyl group.

Uniqueness

5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione is unique due to the presence of both cyclohexyl and phenyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the oxadiazole ring provides a distinct set of properties that can be leveraged in various applications .

Properties

CAS No.

331002-86-9

Molecular Formula

C15H18N2OS

Molecular Weight

274.4 g/mol

IUPAC Name

5-[cyclohexyl(phenyl)methyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H18N2OS/c19-15-17-16-14(18-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10H2,(H,17,19)

InChI Key

BSIDSCSPWVPLLP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)C3=NNC(=S)O3

solubility

32 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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